(5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone is an organic compound characterized by a pyridine ring substituted with a bromine atom at the 5-position and a phenyl ring with chlorine substitutions at the 2- and 4-positions. Its molecular formula is and its molecular weight is approximately . The compound is classified as a ketone due to the presence of the carbonyl group (C=O) in its structure.
The compound can be synthesized through various chemical reactions, primarily involving bromination and acylation processes. It serves as an intermediate in the synthesis of more complex organic molecules and acts as a ligand in coordination chemistry .
The synthesis of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone typically involves two main steps:
In industrial settings, these methods would be scaled up to ensure high yields and purity, with careful monitoring of reaction conditions.
The molecular structure of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone can be described by its IUPAC name and represented by its structural formula:
The compound's InChI key is LYKQCBJCSMSCEC-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure . The canonical SMILES representation is C1=CC(=C(C=C1Cl)Cl)C(=O)C2=NC=C(C=C2)Br, indicating the arrangement of atoms within the molecule.
(5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone can participate in various chemical reactions due to its functional groups:
The mechanism of action for (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone primarily revolves around its reactivity as a nucleophile and electrophile:
This dual reactivity enhances its utility in synthetic organic chemistry.
The compound has been characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), confirming its structural integrity and functional groups .
(5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone has several scientific applications:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5